molecular formula C16H21F3N6O2S B2428032 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034573-87-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2428032
M. Wt: 418.44
InChI Key: YMUFYQRASLZJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H21F3N6O2S and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Molecular Interactions

Research highlights the intricate intramolecular hydrogen bonds in compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. For instance, studies on bis(trifluoromethylsulfonylamino)methane and similar compounds reveal the existence of equilibrium mixtures of monomeric forms with different types of intramolecular hydrogen bonds, indicating a delicate balance influenced by the medium's polarity (Sterkhova et al., 2006).

Supramolecular Assembly

A structural study on nimesulide triazole derivatives, which share functional groups with the target compound, showed that the nature of intermolecular interactions significantly impacts the crystal structure and supramolecular assembly. This research provides insights into how substitutions influence molecular architecture and potential applications in drug design and materials science (Dey et al., 2015).

Chemical Synthesis and Reactivity

The synthesis and reactivity of related compounds, such as bis-(4-N,N-dimethylaminophenyl)methane, offer valuable information on optimizing reaction conditions for achieving high yield rates. These findings are crucial for developing synthetic strategies for complex organic molecules (Liang, 2004).

Molecular Recognition and Binding

Research into the molecular recognition and binding properties of 1,3-Di-{N-[bis(dimethylamino)methene]} derivatives highlights the potential of these compounds in forming complexes with specific stoichiometry, which could be applied in sensor technology, pharmaceuticals, and materials science (Yan-xing, 2004).

Novel Applications and Functional Materials

Investigations into novel sulfonated thin-film composite nanofiltration membranes demonstrate the application of sulfonated aromatic diamine monomers in enhancing water flux and dye rejection capabilities. Such research underscores the role of chemical modifications in improving the performance of functional materials for environmental and industrial processes (Liu et al., 2012).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N6O2S/c1-24(2)14-21-13(22-15(23-14)25(3)4)9-20-28(26,27)10-11-5-7-12(8-6-11)16(17,18)19/h5-8,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUFYQRASLZJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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